molecular formula C15H11FO3 B578754 5-(2-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1345471-80-8

5-(2-Acetylphenyl)-2-fluorobenzoic acid

Cat. No.: B578754
CAS No.: 1345471-80-8
M. Wt: 258.248
InChI Key: BQLBPFQXECRIIM-UHFFFAOYSA-N
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Description

5-(2-Acetylphenyl)-2-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetylphenyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzoic acid with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Acetylphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(2-Carboxyphenyl)-2-fluorobenzoic acid.

    Reduction: 5-(2-Hydroxyphenyl)-2-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(2-Acetylphenyl)-2-fluorobenzoic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various functional group transformations.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Acetylphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

    5-(2-Acetylphenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-(2-Acetylphenyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    5-(2-Acetylphenyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 5-(2-Acetylphenyl)-2-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

5-(2-acetylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-14(16)13(8-10)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLBPFQXECRIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718365
Record name 2'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-80-8
Record name 2'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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